The synthesis of 4-(dibenzylamino)-3-fluoro-2-methyl-2-butanol typically involves multi-step organic reactions. A common synthetic route includes the following steps:
The molecular structure of 4-(dibenzylamino)-3-fluoro-2-methyl-2-butanol can be described as follows:
The structural formula can be represented using SMILES notation as CC(C)(O)C@HCN(CC1=CC=CC=C1)CC1=CC=CC=C1 .
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 301.41 g/mol |
Chirality | (R) configuration |
4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol can participate in various chemical reactions:
Reaction Type | Reagents | Typical Conditions |
---|---|---|
Oxidation | Potassium permanganate, CrO | Acidic or neutral medium |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Sodium methoxide | Base-catalyzed conditions |
The mechanism of action for 4-(dibenzylamino)-3-fluoro-2-methyl-2-butanol involves its interaction with specific molecular targets within biological systems:
The physical properties of 4-(dibenzylamino)-3-fluoro-2-methyl-2-butanol include:
The chemical properties include:
4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol has diverse applications across several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2